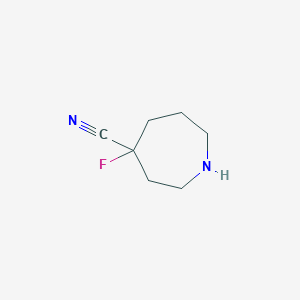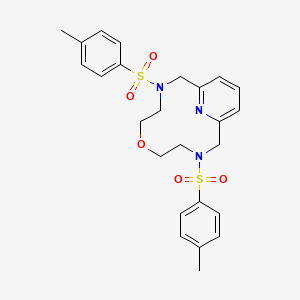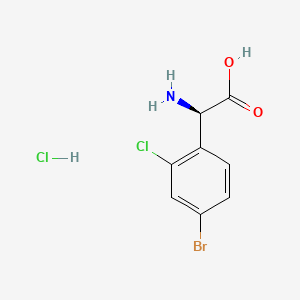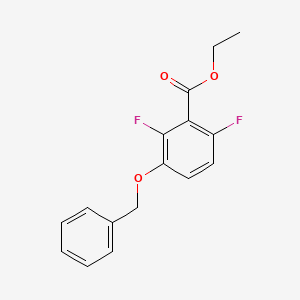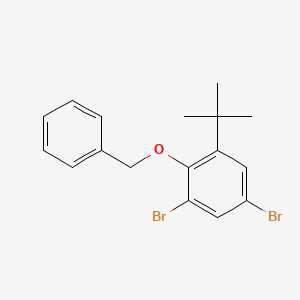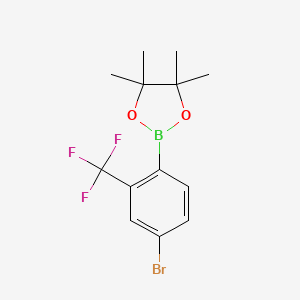![molecular formula C14H20O4 B14023372 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole CAS No. 5442-27-3](/img/structure/B14023372.png)
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is an organic compound with the molecular formula C13H18O4. It is a derivative of 1,3-benzodioxole, which is a common structural motif in various natural and synthetic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 1-butoxy-2-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In the medical field, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets and pathways, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of specific proteins and signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound, which serves as the core structure for 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole.
Piperonyl Butoxide: A related compound used as an insecticide synergist.
5-(Butoxymethyl)-1,3-benzodioxole: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the butoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
5442-27-3 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-(1-butoxyethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O4/c1-3-4-7-15-11(2)16-9-12-5-6-13-14(8-12)18-10-17-13/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Clave InChI |
ORUDRKSTTQKZCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)OCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


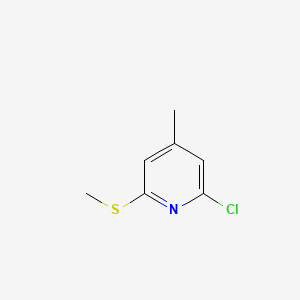

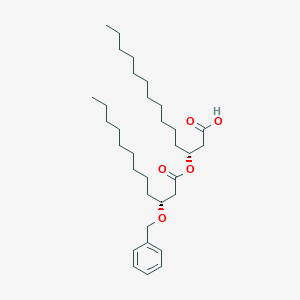
![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)

